molecular formula C19H17BrO4 B2852535 Ethyl 5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 308296-09-5

Ethyl 5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B2852535
M. Wt: 389.245
InChI Key: QGKFUHNMKHJFHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Ethyl 5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate involves the reaction of 2-methyl-1-benzofuran-3-carboxylic acid with ethyl chloroformate to form ethyl 2-methyl-1-benzofuran-3-carboxylate. This intermediate is then reacted with 2-bromobenzyl alcohol in the presence of a base to form Ethyl 5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate.

Starting Materials
2-methyl-1-benzofuran-3-carboxylic acid, ethyl chloroformate, 2-bromobenzyl alcohol, base

Reaction
Step 1: React 2-methyl-1-benzofuran-3-carboxylic acid with ethyl chloroformate in the presence of a base to form ethyl 2-methyl-1-benzofuran-3-carboxylate., Step 2: React ethyl 2-methyl-1-benzofuran-3-carboxylate with 2-bromobenzyl alcohol in the presence of a base to form Ethyl 5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate.

Mechanism Of Action

The mechanism of action of Ethyl 5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth.

Biochemical And Physiological Effects

Studies have shown that Ethyl 5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate can reduce the production of pro-inflammatory cytokines and inhibit the growth of cancer cells. It has also been shown to have antioxidant properties and can protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of Ethyl 5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is its potential as a research tool. Its anti-inflammatory and anti-cancer properties make it a promising candidate for further study. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on Ethyl 5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate. One area of interest is its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research could focus on its potential as a chemotherapeutic agent for various types of cancer. Additionally, further studies could explore the mechanism of action of this compound and its potential interactions with other drugs.

Scientific Research Applications

Ethyl 5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its role as a potential anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Another area of research has focused on the potential anti-cancer properties of Ethyl 5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate. Studies have shown that this compound can induce apoptosis (cell death) in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

ethyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrO4/c1-3-22-19(21)18-12(2)24-17-9-8-14(10-15(17)18)23-11-13-6-4-5-7-16(13)20/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKFUHNMKHJFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=CC=C3Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

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